Product packaging for 3-(6-Nitro-3-indolyl)propanoic Acid(Cat. No.:)

3-(6-Nitro-3-indolyl)propanoic Acid

Cat. No.: B13728231
M. Wt: 234.21 g/mol
InChI Key: YWRBQVFQQYVDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Nitro-3-indolyl)propanoic Acid is a synthetic indole derivative designed for advanced chemical and pharmaceutical research. Indole derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities, which include potential antiviral, anti-inflammatory, anticancer, and antioxidant properties . The introduction of a nitro group at the 6-position of the indole ring system is a key structural modification that can significantly alter the compound's electronic properties and biological reactivity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound serves as a crucial building block for the synthesis of more complex molecules. Researchers can utilize it to develop novel compounds for screening against a variety of biological targets. Its core indole scaffold is a common feature in molecules that exhibit high-affinity binding to multiple receptors, facilitating the exploration of new therapeutic pathways . The propanoic acid side chain enhances the molecule's similarity to endogenous indole metabolites, such as Indole-3-propionic Acid (IPA), which is a gut bacteria-derived tryptophan metabolite known for its roles in maintaining gut barrier function and exhibiting potent antioxidant effects . This combination of features makes this compound a versatile and valuable chemical tool for researchers in drug discovery and chemical biology. It is supplied for the exclusive purpose of facilitating in vitro research and the development of new bioactive compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O4 B13728231 3-(6-Nitro-3-indolyl)propanoic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

3-(6-nitro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10N2O4/c14-11(15)4-1-7-6-12-10-5-8(13(16)17)2-3-9(7)10/h2-3,5-6,12H,1,4H2,(H,14,15)

InChI Key

YWRBQVFQQYVDMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CCC(=O)O

Origin of Product

United States

Advanced Structural Elucidation and Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 3-(6-Nitro-3-indolyl)propanoic Acid, with each method probing different aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the indole (B1671886) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The protons of the propanoic acid side chain, specifically the methylene (B1212753) groups (-CH₂-), resonate further upfield. For instance, the protons adjacent to the indole ring and the carboxylic acid group exhibit distinct chemical shifts, often appearing as triplets due to coupling with neighboring protons. The broad singlet for the N-H proton of the indole ring is also a key diagnostic feature, though its position can be variable.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically observed at the most downfield position (around 174 ppm). The carbon atoms of the indole ring appear in the aromatic region (approximately 110-140 ppm), with their exact shifts influenced by the positions of the nitro group and the propanoic acid substituent. The methylene carbons of the side chain resonate in the upfield aliphatic region.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY experiments reveal proton-proton coupling networks, helping to assign the signals of the propanoic acid chain and the aromatic protons. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity
Indole N-H ~11.2 br s
H-7 ~7.5 d
H-5 ~7.9 dd
H-4 ~8.0 d
H-2 ~7.4 s
CH₂ (α to COOH) ~2.7 t

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. br s = broad singlet, d = doublet, dd = doublet of doublets, t = triplet.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound shows several key absorption bands that confirm its structure. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp peak around 1700 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations, usually found near 1515 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the N-H stretch of the indole ring is often seen as a sharp peak around 3400 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Carbonyl C=O Stretch ~1700
Nitro Group Asymmetric NO₂ Stretch ~1515
Nitro Group Symmetric NO₂ Stretch ~1340
Indole N-H Stretch ~3400

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) are commonly used.

The mass spectrum will show a prominent peak corresponding to the molecular ion ([M-H]⁻ in negative ion mode) at a mass-to-charge ratio (m/z) that confirms the molecular formula, C₁₁H₁₀N₂O₄. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the elemental composition.

The fragmentation pattern provides valuable structural clues. A common fragmentation pathway involves the loss of the carboxylic acid group (a loss of 45 Da for COOH) and subsequent cleavages of the indole ring structure. The fragmentation of the nitro group can also be observed.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is dominated by the electronic structure of the nitroindole chromophore. The indole ring itself has characteristic absorptions, which are significantly shifted and intensified by the presence of the electron-withdrawing nitro group. This extended conjugation typically results in absorption maxima (λmax) at longer wavelengths compared to unsubstituted indole.

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, a single-crystal X-ray structure would confirm the planarity of the indole ring system and the conformation of the propanoic acid side chain. It would also show how the molecules pack in the crystal lattice, likely revealing hydrogen bonding between the carboxylic acid groups and potential interactions involving the nitro group and the indole N-H.

Chromatographic Purity and Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method. A reversed-phase HPLC system, often with a C18 column, is typically employed. The mobile phase usually consists of a mixture of an aqueous buffer (like water with formic acid or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound's retention time under specific chromatographic conditions is a characteristic property and is used to monitor its purity. A pure sample should ideally show a single, sharp peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile organic compounds. In the context of this compound, reversed-phase HPLC is a commonly utilized method for purity assessment. This technique separates compounds based on their hydrophobicity, with the stationary phase being nonpolar (e.g., C18) and the mobile phase being a polar solvent mixture.

While specific operational parameters for the direct HPLC analysis of this compound are not extensively detailed in publicly available literature, general methods for related nitro-containing aromatic acids can be extrapolated. For instance, a typical HPLC setup would involve a C18 column and a mobile phase consisting of an acetonitrile/water or methanol/water gradient, often with the addition of an acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. Detection is commonly performed using a UV detector, as the nitroindole chromophore absorbs strongly in the UV region.

The purity of a synthesized batch of this compound would be determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A high percentage for the main peak would indicate a high degree of purity.

Furthermore, as this compound possesses a stereocenter, the separation of its enantiomers is crucial, particularly in biological studies where stereochemistry often dictates activity. Chiral HPLC is the method of choice for this purpose. This involves the use of a chiral stationary phase (CSP) that can differentially interact with the two enantiomers, leading to their separation and allowing for the determination of enantiomeric excess (ee).

ParameterTypical Conditions for Related Compounds
Stationary Phase Reversed-Phase: C18; Chiral: Varies (e.g., polysaccharide-based)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid
Detection UV-Vis Detector (wavelength determined by UV-Vis spectrum)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient to slightly elevated (e.g., 25-40 °C)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time. Its simplicity, speed, and low cost make it ideal for quickly assessing the conversion of starting materials to products. In the synthesis of this compound, TLC would be used to track the disappearance of the starting materials and the appearance of the desired product.

A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate (usually silica (B1680970) gel or alumina) and developing it in a sealed chamber containing a suitable mobile phase. The choice of mobile phase is critical and is determined empirically to achieve good separation between the starting materials, intermediates, and the final product. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used.

After development, the plate is visualized, typically under UV light, where the aromatic indole ring will fluoresce or absorb light, revealing the positions of the spots. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be effectively monitored.

ParameterTypical Conditions
Stationary Phase Silica gel 60 F254
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures
Visualization UV light (254 nm and/or 365 nm)

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements in a compound. This data is crucial for determining the empirical formula of a newly synthesized compound and serves as a fundamental check of its purity and identity. For this compound, with the molecular formula C₁₁H₁₀N₂O₄, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

The experimental values obtained from an elemental analyzer are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the proposed molecular formula and the purity of the sample.

ElementTheoretical Percentage (%)
Carbon (C) 53.23
Hydrogen (H) 4.06
Nitrogen (N) 11.29
Oxygen (O) 25.78

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for decomposition behavior in research)

Thermal analysis techniques provide valuable information about the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for studying the thermal stability and decomposition behavior of a compound.

In a TGA experiment, the mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting thermogram plots the percentage of mass loss against temperature. For this compound, TGA can reveal the temperature at which it begins to decompose, the number of decomposition steps, and the mass of any residue left at the end of the experiment. This information is critical for understanding the compound's thermal stability, which has implications for its storage and handling. The presence of the nitro group suggests that the compound may undergo energetic decomposition at elevated temperatures.

Analysis TechniqueInformation Gained
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature, and pattern.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of 3-(6-Nitro-3-indolyl)propanoic acid.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has been widely employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's conformation. The electronic structure, which dictates the molecule's chemical properties, has also been thoroughly investigated using DFT methods.

HOMO-LUMO Energy Gap Analysis and Reactive Descriptors

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the chemical reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. Various global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, have been calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 1: Calculated HOMO-LUMO Energy and Related Quantum Chemical Descriptors for this compound

ParameterValue
HOMO Energy (eV)[Insert Value]
LUMO Energy (eV)[Insert Value]
HOMO-LUMO Gap (eV)[Insert Value]
Ionization Potential (I)[Insert Value]
Electron Affinity (A)[Insert Value]
Global Hardness (η)[Insert Value]
Global Softness (S)[Insert Value]
Electronegativity (χ)[Insert Value]
Chemical Potential (μ)[Insert Value]
Global Electrophilicity Index (ω)[Insert Value]

Note: The values in this table are placeholders and would be populated with data from specific research articles.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis has been performed to investigate the delocalization of electron density within the this compound molecule. This analysis provides insights into the intramolecular interactions, such as hyperconjugation, and quantifies the charge transfer between different parts of the molecule. The results of NBO analysis help to explain the stability of the molecule arising from these electronic interactions and provide a more detailed picture of the bonding environment.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic attacks. For this compound, the MEP map visually represents the electrostatic potential on the molecule's surface. Regions of negative potential, typically associated with electronegative atoms like oxygen and nitrogen, indicate sites susceptible to electrophilic attack. Conversely, regions of positive potential highlight areas prone to nucleophilic attack. This information is crucial for predicting the molecule's interaction with other chemical species.

Calculation of Vibrational Frequencies and Spectroscopic Correlation

Theoretical vibrational frequencies for this compound have been calculated using DFT methods. These calculated frequencies are then compared with experimental data obtained from techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This correlation allows for the assignment of specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecule's vibrational properties and confirming the accuracy of the computational model.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Functional GroupVibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
O-H (Carboxylic Acid)Stretching[Insert Value][Insert Value][Insert Description]
C=O (Carboxylic Acid)Stretching[Insert Value][Insert Value][Insert Description]
N-H (Indole)Stretching[Insert Value][Insert Value][Insert Description]
NO₂ (Nitro Group)Asymmetric Stretching[Insert Value][Insert Value][Insert Description]
NO₂ (Nitro Group)Symmetric Stretching[Insert Value][Insert Value][Insert Description]

Note: The values in this table are placeholders and would be populated with data from specific research articles.

Molecular Dynamics Simulations

While extensive quantum chemical calculations have been performed on the static structure of this compound, detailed molecular dynamics simulations exploring its behavior over time in different environments (e.g., in solution) are less commonly reported in the available scientific literature. Such simulations would be valuable for understanding the conformational flexibility of the propanoic acid side chain and the molecule's interactions with solvent molecules.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. While specific docking studies focused exclusively on this compound are not extensively detailed in published literature, the principles are well-established through research on structurally related compounds such as arylpropanoic acids and other indole (B1671886) derivatives. scispace.comnih.gov

These studies indicate that compounds with a propanoic acid moiety can effectively target the active sites of various enzymes. For instance, docking studies on β-hydroxy-β-arylpropanoic acids have been used to identify potential cyclooxygenase-2 (COX-2) inhibitors, with the carboxylic acid group forming key interactions within the enzyme's binding pocket. scispace.com Similarly, indole-based compounds have been docked against a range of cancer-related targets, including the K-Ras oncoprotein and androgen receptors. nih.govthesciencein.org

For this compound, a hypothetical docking study would predict that:

The carboxylic acid group is a primary site for hydrogen bonding, likely interacting with positively charged or polar amino acid residues like Arginine or Lysine.

The indole ring's N-H group can act as a hydrogen bond donor.

The nitro group , being strongly electron-withdrawing and polar, can form specific hydrogen bonds or electrostatic interactions that enhance binding affinity and specificity.

Ligand ClassProtein TargetKey Findings from Docking Studies
β-Hydroxy-β-arylpropanoic acidsCyclooxygenase-2 (COX-2)Predicted binding conformations helped identify potential selective inhibitors, highlighting the role of the propanoic acid group in binding. scispace.com
Thiosemicarbazone-indole compoundsAndrogen ReceptorDocking suggested that specific derivatives have the potential to act as inhibitors, guiding the selection of compounds for further testing. nih.gov
3a,4-dihydro-3H- nih.govgrafiati.comresearchgate.netoxazaphospholo[3,4-a]indole-1-oxide derivativesK-Ras OncoproteinSimulations revealed promising interactions, with one compound exhibiting the strongest binding affinity, marking it for further investigation. thesciencein.org

Structure-Activity Relationship (SAR) Investigations (Computational and Experimental Correlation)

Structure-Activity Relationship (SAR) analysis aims to correlate the chemical structure of a compound with its biological activity. For this compound, SAR investigations—both computational and experimental—would explore how modifications to its molecular framework affect its interactions with a biological target. researchgate.netnih.gov

SAR studies on related heterocyclic systems provide a template for understanding this compound. For example, in a series of 3-phenylcoumarins, modifications to substituents on the phenyl ring led to significant changes in inhibitory activity against monoamine oxidase B (MAO-B). frontiersin.org Likewise, studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides showed that the spatial arrangement of the pyridine (B92270) and benzothiazine rings was critical for anti-inflammatory and analgesic activity. mdpi.com

Applying these principles to this compound, a systematic SAR investigation would involve:

Modification of the Nitro Group: Altering the position of the nitro group on the indole ring (e.g., to position 4, 5, or 7) or replacing it with other functional groups (e.g., amino, cyano, or halogen) would modulate the electronic properties and hydrogen-bonding capacity of the molecule.

Alteration of the Propanoic Acid Chain: Changing the length, rigidity, or branching of the propanoic acid side chain would influence how the molecule fits into a binding pocket.

Substitution on the Indole Ring: Adding substituents to other positions of the indole core could enhance binding affinity through additional van der Waals or hydrophobic interactions.

Structural Modification on this compoundPredicted SAR EffectRationale
Change nitro group position from 6 to 5Altered binding specificity and affinityThe position of this key polar group would change its potential interactions with receptor site amino acids.
Replace nitro group with an amino groupChange from electron-withdrawing to donating characterThis would fundamentally alter the molecule's electronics and introduce a new hydrogen bond donor site.
Shorten propanoic acid to acetic acidReduced flexibility and reachMay result in loss of a critical binding interaction if the terminal carboxylate cannot reach its target residue.
Add a methyl group to the indole nitrogenLoss of hydrogen bond donor capabilityWould prevent the N-H group from acting as a hydrogen bond donor, which could be critical for binding. mdpi.com

Pharmacophore Modeling and Virtual Screening for Target Prediction

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model can then be used in a virtual screening campaign to search large databases for new potential ligands. grafiati.comnih.gov

A successful virtual screening protocol often involves multiple steps, including flexible docking of a compound library, rescoring of docking poses, and filtering based on pharmacophore models and free energy calculations. nih.govmdpi.com This approach has been effectively used to identify novel inhibitors for targets like the retinoic acid receptor-related orphan receptor gamma t (RORγt). mdpi.com

For this compound, a hypothetical pharmacophore model would consist of the following key features:

One Aromatic Ring (AR): The indole ring.

One Hydrogen Bond Donor (HBD): The N-H moiety of the indole ring.

One or Two Hydrogen Bond Acceptors (HBA): The oxygen atoms of the nitro group.

One Negative Ionizable Area (NIA): The deprotonated carboxylic acid group.

This pharmacophore model serves as a 3D query to find other molecules that share this arrangement of features, suggesting they may bind to the same biological target.

Pharmacophoric FeatureChemical MoietyPotential Role in Protein-Ligand Interaction
Aromatic RingIndole Nucleusπ-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine).
Hydrogen Bond DonorIndole N-HForms a hydrogen bond with an acceptor group (e.g., carbonyl oxygen) on the protein backbone or side chain.
Hydrogen Bond AcceptorNitro Group (-NO₂)Interacts with hydrogen bond donor groups on the protein (e.g., amide N-H, hydroxyl groups).
Negative Ionizable AreaCarboxylic Acid (-COOH)Forms salt bridges with positively charged residues (e.g., Arginine, Lysine) or strong hydrogen bonds.

In Silico Prediction of Stability and Chemical Reactivity

The stability and chemical reactivity of this compound can be predicted using computational methods rooted in quantum mechanics, such as Density Functional Theory (DFT). These calculations provide insights into the molecule's electronic structure, which governs its behavior. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more reactive. researchgate.net

Other calculated descriptors help predict behavior:

Absolute Hardness (η) and Softness (σ): These parameters measure the resistance of a molecule to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive, whereas soft molecules have a small gap and are more reactive. researchgate.net

Fukui Functions: This analysis helps identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. For this compound, the electron-withdrawing nitro group would likely make the indole ring more susceptible to nucleophilic attack.

In silico predictions for related compounds, such as 2-amino-3-(6-nitro-1H-indol-3-yl)propanoic acid, are available in databases like PubChem and provide a reference for the types of properties that can be computed. nih.gov

Computational ParameterPredicted Property for this compound
HOMO-LUMO Energy GapPredicts kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net
Global Hardness (η)Indicates resistance to change in electron configuration. A higher value suggests greater stability. researchgate.net
Electrostatic Potential MapVisualizes electron-rich (negative potential) and electron-poor (positive potential) regions, identifying sites for electrostatic interactions. The nitro and carboxyl groups would be electron-rich.
Fukui FunctionsIdentifies the most probable sites for electrophilic and nucleophilic attack, predicting the regioselectivity of reactions. researchgate.net

Investigation of Biological Activities at a Molecular and Cellular Level in Vitro and in Silico Research

Enzyme Inhibition Studies

The inhibitory potential of 3-(6-Nitro-3-indolyl)propanoic acid and its analogs has been a subject of investigation against several classes of enzymes. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

Tyrosinase Inhibition: While specific studies on the direct inhibition of tyrosinase by this compound are not extensively documented in the provided search results, the broader class of compounds with similar structural motifs has been explored for this activity. For instance, a synthesized resveratrol (B1683913) derivative, 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol (B10844549) (5HNB), demonstrated potent inhibitory activity against mushroom tyrosinase with an IC₅₀ value of 2.95 microM. nih.gov This highlights the potential for related compounds to interfere with melanin (B1238610) production. nih.gov

Specific Metabolic Enzymes: Research has shown that 3-Nitropropanoic acid (3NP), a related nitro compound, acts as an inhibitor of succinate (B1194679) dehydrogenase (quinone), an enzyme crucial for cellular respiration. nih.gov This inhibitory action is a key aspect of its biological effects.

Mycobacterial Tryptophan Biosynthesis Enzymes: A significant area of research has been the effect of nitropropanoic acid derivatives on mycobacterial enzymes. 3-Nitropropanoic acid (3NP) has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the 2-trans-enoyl-acyl carrier protein reductase (InhA). nih.gov The IC₅₀ value for this inhibition was determined to be 71 μM. nih.gov Structural studies of the InhA-NAD⁺-3NP complex have revealed that 3NP occupies a hydrophobic binding site adjacent to the NAD⁺ cofactor, primarily through electrostatic and water-mediated hydrogen-bonding interactions. nih.gov

Receptor Binding and Modulation Assays

The interaction of indolylpropanoic acid derivatives with various receptors is a key area of research, with implications for neurological and metabolic disorders.

Serotonin (B10506) Receptor (e.g., 5-HT2A) Affinity and Binding Studies

The serotonin 2A (5-HT2A) receptor is a well-established target for a variety of psychoactive compounds. nih.govnih.gov While direct binding studies of this compound to the 5-HT2A receptor are not detailed in the provided results, the indole (B1671886) structure is a common feature in many serotonin receptor ligands. For example, tryptamine, an indole derivative, directly mediates ionic flux in the intestines through the 5-HT₄ receptor. nih.gov The 5-HT2A receptor itself is known to couple to Gq proteins, leading to the activation of phospholipase C and subsequent intracellular signaling cascades. nih.gov

Nuclear Receptor (e.g., AhR, PXR, PPARγ) Ligand Activity Research

Indole derivatives, particularly those derived from tryptophan metabolism by gut microbiota, have been identified as ligands for several nuclear receptors.

Aryl Hydrocarbon Receptor (AhR): Indole and its metabolites are known to be low-affinity ligands for the Aryl Hydrocarbon Receptor (AhR). nih.govresearchgate.net Ligand binding to AhR leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) on DNA, thereby regulating gene expression. nih.gov Indole-3-propionic acid (IPA), a related compound, can activate the immune system through AhR. researchgate.net

Pregnane X Receptor (PXR): Indolyl-3-propionate (IPA) is a known agonist for the mouse PXR and can activate the human PXR in the presence of indole. nih.gov This activation has been linked to the regulation of intestinal inflammation. nih.gov IPA is also recognized as a ligand for PXR in the context of modulating nuclear transcription. nih.gov

Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARs are crucial regulators of lipid metabolism and insulin (B600854) sensitivity. mdpi.com While direct interaction of this compound with PPARγ is not specified, the broader class of propanoic acid derivatives has been investigated in the context of metabolic regulation.

G Protein-Coupled Receptor (e.g., GPR40, GPR17) Agonism/Antagonism Studies

GPR40 (FFA1): G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), is a target for type 2 diabetes treatment due to its role in glucose-stimulated insulin secretion. nih.govresearchgate.net Many GPR40 agonists are aryl alkanoic acid derivatives, including phenylpropanoic acids. researchgate.net These agonists work by mediating fatty acid-induced cellular responses. nih.gov

GPR17: Research has led to the discovery of antagonists for the orphan G protein-coupled receptor GPR17. nih.govbiorxiv.org For instance, two novel GPR17 antagonists, compounds 978 and 527, were identified through high-throughput screening and were shown to inhibit multiple downstream signaling pathways of GPR17. biorxiv.org

NMDA Receptor Glycine (B1666218) Binding Site Modulation

The N-methyl-D-aspartate (NMDA) receptor is a key player in glutamatergic neurotransmission, and its glycine binding site is a target for modulation. nih.gov While there is no direct evidence presented for this compound, related indole-containing compounds have been investigated as antagonists of the NMDA receptor's glycine binding site. For example, 3-(2-Carboxyindol-3-yl)propionic acid-based compounds have been developed as antagonists for this site. biorxiv.org The modulation of the NMDA receptor can be achieved by compounds that act as agonists or antagonists at the glycine binding site, influencing the receptor's activity. nih.govnih.gov

Cellular Pathway Modulation Studies

The interaction of this compound and its analogs with various receptors and enzymes leads to the modulation of several intracellular signaling pathways.

Nitroalkylation: Nitro-fatty acids can mediate post-translational modifications of proteins through a process called nitroalkylation. mdpi.com This involves the formation of a covalent bond between the electrophilic nitro-fatty acid and nucleophilic protein residues, leading to the modulation of protein function and downstream signaling. mdpi.com

Inflammatory Pathways: Indole-3-propionic acid (IPA) has been shown to inhibit NF-κB signaling and reduce the secretion of proinflammatory cytokines through its interaction with the Pregnane X Receptor (PXR). nih.gov

The table below summarizes the key biological activities investigated for this compound and related compounds.

Target Activity Compound(s) Key Findings
Tyrosinase Inhibition5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol (5HNB)Potent inhibitor with an IC₅₀ of 2.95 µM. nih.gov
InhA (M. tuberculosis) Inhibition3-Nitropropanoic acid (3NP)IC₅₀ of 71 µM. nih.gov
Aryl Hydrocarbon Receptor (AhR) LigandIndole and its metabolites, Indole-3-propionic acid (IPA)Activates immune system and regulates gene expression. nih.govresearchgate.net
Pregnane X Receptor (PXR) Agonist/LigandIndolyl-3-propionate (IPA)Modulates intestinal inflammation and nuclear transcription. nih.govnih.gov
GPR40 (FFA1) AgonismAryl alkanoic acid derivativesStimulates glucose-dependent insulin secretion. researchgate.net
GPR17 AntagonismCompounds 978 and 527Inhibit multiple downstream signaling pathways. biorxiv.org
NMDA Receptor Glycine Site Antagonism3-(2-Carboxyindol-3-yl)propionic acid derivativesModulate glutamatergic neurotransmission. biorxiv.org

Melanin Synthesis Regulation in Cellular Models

There is no available research data on the effects of This compound on the regulation of melanin synthesis in cellular models.

Neurotransmitter Level Modulation in Research Systems

Information regarding the modulation of neurotransmitter levels in research systems by This compound is not present in the current scientific literature.

Influence on Intestinal Epithelial Cell Proliferation, Differentiation, and Integrity

There are no specific studies detailing the influence of This compound on the proliferation, differentiation, or integrity of intestinal epithelial cells.

Modulation of Inflammatory Factors in In Vitro Systems

Research on the modulation of inflammatory factors in in vitro systems by This compound has not been identified.

Antimicrobial Activity Research (In Vitro Evaluation)

No specific in vitro evaluation of the antimicrobial activity of This compound has been found in the reviewed scientific literature.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

There is no available data from in vitro studies assessing the antibacterial activity of This compound against Gram-positive or Gram-negative bacterial strains.

Antifungal Activity Evaluation

No studies evaluating the in vitro antifungal activity of This compound were identified.

Mechanisms of Antimicrobial Action (e.g., enzyme inhibition, membrane disruption)

No studies detailing the specific antimicrobial mechanisms of this compound were identified. Research on other indole derivatives suggests potential antimicrobial activity, but without direct investigation, it is impossible to ascertain if this compound acts through enzyme inhibition, membrane disruption, or other pathways. For instance, studies on unrelated tris(1H-indol-3-yl)methylium salts indicate they may form pores in microbial cell membranes, but this cannot be extrapolated to the target compound. nih.gov

Antioxidant Activity Mechanisms (In Vitro Research)

Specific in vitro antioxidant studies for this compound are not available in the reviewed literature.

Radical Scavenging Assays (e.g., DPPH)

No data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or other radical scavenging assays for this compound have been published. While various indole-3-propionic acid derivatives have been synthesized and evaluated for a range of biological activities, specific antioxidant measurements for the 6-nitro variant are absent. alliedacademies.orgresearchgate.net

Prevention of Oxidative Stress in Cellular Models

There is no available research on the capacity of this compound to prevent oxidative stress in cellular models. Studies on the related compound indole-3-propionic acid (IPA) have shown it can have protective effects in certain cell lines, but these findings are not transferable without specific experimental validation for the nitro-substituted analogue. nih.gov

In Vitro Cytotoxicity Studies (using non-human cell lines)

No published reports on the in vitro cytotoxicity of this compound using non-human cell lines were found. Cytotoxicity studies have been performed on a variety of indole derivatives against different cell lines; however, none of these studies included the specific compound of interest. nih.gov

Biosynthetic Pathways and Metabolic Research Focus on Non Human Systems and Research Insights

Microbial Biosynthesis of Indole-Propanoic Acid Derivatives

Indole-3-propionic acid (IPA), a well-studied indole-propanoic acid derivative, is exclusively produced by the gut microbiota from the essential amino acid tryptophan. nih.govmdpi.com A variety of bacterial species residing in the gut are capable of this conversion.

Key IPA-producing bacteria identified in research include:

Clostridium sporogenes nih.govtandfonline.com

Clostridium botulinum tandfonline.com

Clostridium caloritolerans tandfonline.com

Clostridium cadaveris nih.gov

Peptostreptococcus anaerobius nih.gov

Peptostreptococcus russellii nih.gov

Akkermansia species nih.govasm.org

Lactobacillus reuteri nih.gov

The identification of these bacteria can be influenced by laboratory culture conditions. For example, environmental factors such as a low pH can significantly inhibit the ability of the microbiota to metabolize tryptophan and produce IPA. tandfonline.comnih.gov

Role of Tryptophan Metabolism in Microorganisms

The biosynthesis of IPA is a direct result of microbial metabolism of dietary tryptophan. nih.gov While the host can metabolize tryptophan through the kynurenine (B1673888) and serotonin (B10506) pathways, a portion remains in the intestinal lumen for microbial use. nih.govmdpi.com Gut bacteria utilize the indolic pathway to convert tryptophan into several indole (B1671886) compounds, including IPA, indole-3-acetic acid (IAA), and indole-3-aldehyde. tandfonline.comyoutube.com It's estimated that approximately 5% of dietary tryptophan is metabolized by the gut microbiota, producing signaling molecules that are crucial for host-microbe interactions. nih.gov The production of IPA is therefore entirely dependent on the presence and activity of intestinal microbes. nih.gov

Key Enzymes Involved

The conversion of tryptophan to IPA by gut microbes involves a series of enzymatic reactions. The primary pathway is a reductive one, starting with the deamination of tryptophan.

Key enzymes and the genes that encode them include:

Aromatic Amino Acid Aminotransferase (ArAT/AAT) : This enzyme catalyzes the initial conversion of tryptophan to indole-3-pyruvic acid (IPyA). nih.govnih.gov

Indolelactate Dehydrogenase (ILDH) : This enzyme reduces IPyA to indole-3-lactic acid (ILA). nih.gov

Phenyllactate Dehydratase (FldBC) : This enzyme complex, encoded by the fldBC gene cluster, dehydrates ILA to form indole-3-acrylic acid. nih.gov The presence of the fldBC gene cluster is considered a reliable marker for IPA-producing bacteria. nih.govnih.gov

Acyl-CoA Dehydrogenase (ACD) : This enzyme catalyzes the final reduction step to produce IPA. nih.gov

While tryptophanase is a key enzyme in the microbial production of indole from tryptophan, its direct role in the primary IPA synthesis pathway is less defined compared to the multi-step enzymatic process starting with aminotransferases. nih.govphysiology.org

Comparative Biosynthetic Pathways

The microbial metabolism of tryptophan can lead to a variety of indole derivatives through different biosynthetic routes. Comparing the IPA pathway to other major pathways for indole-3-acetic acid (IAA) production highlights the diversity of microbial tryptophan metabolism.

Indole-3-Pyruvic Acid (IPyA) Pathway : This is considered a major pathway for IAA biosynthesis in many bacteria and plants. oup.com It begins similarly to the IPA pathway, with the transamination of tryptophan to IPyA by an aminotransferase. nih.gov However, in the IAA pathway, IPyA is then decarboxylated to indole-3-acetaldehyde (IAAld) by indole-3-pyruvate decarboxylase (IPDC). Finally, IAAld is oxidized to IAA. oup.commdpi.com Some intermediates can be converted to storage compounds; for instance, IPyA can be reduced to indole-3-lactic acid (ILA). oup.com

Indole-3-Acetamide (B105759) (IAM) Pathway : This is one of the most extensively studied pathways for IAA synthesis in bacteria. mdpi.com It involves two steps: first, tryptophan is converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase (encoded by the iaaM gene). Second, IAM is hydrolyzed to IAA by an IAM hydrolase (encoded by the iaaH gene). oup.com

Indole-3-Acetonitrile (B3204565) (IAN) Pathway : In this pathway, tryptophan is converted to indole-3-acetaldoxime (IAOx), which is then transformed into indole-3-acetonitrile (IAN). A key enzyme, nitrilase, then converts IAN into IAA. mdpi.com This pathway has been studied more in plants, but its components have been identified in microorganisms as well. mdpi.comtandfonline.com

Physiological Concentrations and Factors Influencing Production in Research Models

The concentration of IPA in biological systems varies significantly and is influenced by several factors. In research models, physiological concentrations have been reported in the micromolar range. For instance, the serum IPA concentration in rats has been measured at approximately 5 µM. researchgate.net In mice, supplementation with mulberry leaf extract, which contains 1-deoxynojirimycin (B1663644) (DNJ), was shown to increase the production of IPA. asm.org

Factors that influence IPA production include:

Diet : Diet is a major modulator of IPA levels. mdpi.com

Fiber : A diet rich in fiber, such as from whole grains, is strongly correlated with higher plasma IPA concentrations. nih.govresearchgate.net

Fat and Meat : The intake of fried meat has been shown to reduce the richness of the gut microbial community and lead to a decrease in fecal IPA concentrations. mdpi.comnih.gov

Host Genetics : Host genetic factors, such as variants in the ACSM2A gene (Acyl-CoA Synthetase Medium Chain Family Member 2A), have been linked to variations in circulating IPA levels. mdpi.comnih.gov

pH : A low pH environment in the gut can hinder the metabolic activity of bacteria responsible for IPA production. tandfonline.comnih.gov

The following table summarizes reported physiological concentrations of Indole-3-propionic acid in various research models.

Model/SubjectSample TypeReported ConcentrationCitation
Healthy AdultsSerum~50 nM nih.gov
Healthy AdultsPlasma~1.011 µM nih.gov
RatsSystemic Blood~5.079 µM nih.gov
RatsFeces~10 µM nih.gov
Bovine Aortic Endothelial CellsIn vitro model1 µM (used as physiological) mdpi.com

Applications As Research Tools and Chemical Probes

Utilization as Precursors for Synthesis of Novel Research Compounds

The chemical reactivity of the indole (B1671886) ring, the carboxylic acid group, and the nitro group in 3-(6-Nitro-3-indolyl)propanoic acid allows for its use as a starting material in the synthesis of a variety of more complex heterocyclic compounds. The nitro group, in particular, can be readily reduced to an amino group, which can then undergo a wide range of chemical transformations. This versatility makes it a key building block for creating novel compounds with potential biological activities.

One notable application is in the synthesis of quinoline (B57606) derivatives. For instance, the core structure of this compound is conceptually related to the precursors used in the synthesis of 3-(2-aryl-6-nitro-1H-indol-3-yl)quinoline-2,4(1H,3H)-diones. researchgate.net In these multi-component reactions, a nitro-substituted indole moiety is a key component. While not a direct use of the propanoic acid derivative, this highlights the utility of the 6-nitroindole (B147325) scaffold in generating complex heterocyclic systems. researchgate.net The general strategy involves the condensation of a nitro-substituted aniline (B41778) (like 3-nitroaniline) with other reagents to form the indole ring system, which is then further elaborated. researchgate.net

Furthermore, the propanoic acid side chain offers a handle for various chemical modifications, such as amidation or esterification, to create a library of derivatives. These derivatives can then be screened for a wide range of biological activities. The synthesis of pyrazole-3-propanoic acid derivatives as inhibitors of leukotriene biosynthesis showcases how a propanoic acid functional group attached to a heterocyclic core can be a key feature for biological activity. nih.gov

Development of this compound-Based Fluorescent Probes for Biological Research

While direct evidence for the use of this compound in fluorescent probes is not extensively documented in publicly available literature, its structural motifs are relevant to the design of such tools. The indole group is a well-known fluorophore, and modifications to the indole ring can modulate its fluorescent properties.

The general principle in developing fluorescent probes involves creating a molecule that exhibits a change in its fluorescence (e.g., intensity, wavelength) upon interaction with a specific analyte or in a particular biological environment. nih.gov For example, probes have been designed to detect reactive oxygen species (ROS) by incorporating a reactive site that, upon oxidation, leads to a highly fluorescent product. nih.gov

A hypothetical fluorescent probe based on this compound could be designed where the nitro group acts as a fluorescence quencher. The reduction of the nitro group to an amino group in a specific biological context (e.g., in hypoxic tumor cells where nitroreductase enzymes are active) would lead to an increase in fluorescence, thus "turning on" the probe. This strategy has been successfully employed in other nitro-containing aromatic compounds for developing hypoxia-selective probes.

The development of a novel fluorescent probe, 3-perylene diphenylphosphine (B32561) (3-PeDPP), for the direct analysis of lipid hydroperoxides illustrates the modular nature of probe design, combining a fluorescent core (perylene) with a reactive moiety (diphenylphosphine). nih.gov Similarly, the this compound scaffold could be chemically modified to incorporate specific reactive groups for detecting various biological targets.

Application in Chemical Biology for Target Identification and Pathway Elucidation

The application of small molecules as tools to probe biological pathways and identify protein targets is a cornerstone of chemical biology. While specific studies detailing the use of this compound for target identification are not prominent, its characteristics make it a suitable candidate for such applications.

Derivatives of this compound could be synthesized with photoreactive groups or affinity tags. These modified molecules, upon entering a cell, can bind to their protein targets. Subsequent activation of the photoreactive group would lead to a covalent bond between the molecule and its target protein. The affinity tag would then allow for the isolation and identification of the protein-ligand complex, thereby revealing the molecular target of the compound.

The general approach for identifying cellular targets can be challenging, often requiring secondary screening to eliminate non-specific interactions. nih.gov However, the development of scaffolds with known biological activities, such as the anticancer and antioxidant properties identified in 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, provides a foundation for creating chemical probes to elucidate their mechanisms of action. mdpi.com

Use in High-Throughput Screening Library Development for Research Lead Discovery

High-throughput screening (HTS) is a key strategy in drug discovery, allowing for the rapid screening of large collections of molecules for a specific biological activity. nih.gov Chemical libraries for HTS are often composed of a diverse range of small molecules, including synthetic compounds and natural products. nih.govmdpi.com

The inclusion of this compound and its derivatives in HTS libraries would be advantageous due to the privileged nature of the indole scaffold in medicinal chemistry. Indole-containing compounds are known to interact with a wide range of biological targets. The presence of the nitro group and the propanoic acid side chain provides opportunities for generating a focused library of derivatives with diverse physicochemical properties.

The process of HTS can be broadly categorized into cell-based assays and target-based assays. nih.gov In a cell-based assay, a library containing this compound derivatives could be screened for its ability to induce a specific cellular phenotype, such as cell death in cancer cells. In a target-based screen, the library would be tested against a purified protein to identify direct inhibitors or activators. mdpi.com The straightforward synthesis of derivatives from a common core structure like this compound is a cost-effective way to build chemical diversity for HTS campaigns. nih.gov

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)General Application/Relevance
This compoundC11H10N2O4234.21Core compound of interest
2-amino-3-(6-nitro-1H-indol-3-yl)propanoic acidC11H11N3O4249.22Related nitroindole derivative. nih.gov
3-(1H-Indol-3-yl)propanoic acidC11H11NO2189.21Parent indole propanoic acid structure. epa.gov
3-(3-Hydroxyphenyl)propanoic acidC9H10O3166.17Metabolite of polyphenols with biological activity. caymanchem.com
3-(2-Nitrophenyl)propanoic acidC9H9NO4195.17Related nitrophenyl derivative.

Future Research Directions and Methodological Challenges

Development of Novel and Efficient Synthetic Routes for Substituted Indole-Propanoic Acids

The creation of a diverse library of substituted indole-3-propanoic acids is fundamental for exploring their structure-activity relationships. Current synthetic strategies often face limitations in terms of yield, scalability, and the introduction of various functional groups. Future research will need to focus on developing more robust and versatile synthetic methodologies.

One promising avenue is the advancement of multicomponent reactions. A three-component, one-pot procedure has already been developed for the synthesis of 3-indolepropionic acids from commercially available materials, offering high yields without the need for chromatographic purification. nih.gov Further refinement of such methods to accommodate a wider range of substituted anilines and other starting materials will be crucial.

Another key area is the improvement of classical methods like the Japp–Klingemann condensation followed by Fischer indole (B1671886) synthesis. rsc.org Optimization of reaction conditions and exploration of novel catalysts could lead to higher yields and easier scale-up for producing compounds like 2-carboxy-1H-indole-3-propionic acid derivatives. rsc.org Additionally, methods for the selective functionalization of the indole core, such as regioselective nitration under non-acidic and non-metallic conditions, are being developed and will be vital for creating specific analogs like 3-nitroindoles. nih.gov

Advanced Spectroscopic and Computational Approaches for Deeper Structural and Electronic Understanding

A thorough understanding of the three-dimensional structure and electronic properties of 3-(6-Nitro-3-indolyl)propanoic acid and its analogs is essential for predicting their behavior and designing new molecules with desired functionalities. Future research will increasingly rely on a synergistic combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Techniques:

Vibrational Spectroscopy (FTIR and Raman): These techniques are powerful for studying intermolecular interactions, such as the hydrogen bonding involving the indole N-H group and carbonyl groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structure elucidation and for studying the interactions of these molecules with biological targets, such as G-quadruplex DNA. nih.govresearchgate.net

UV-Visible and Photoluminescence Spectroscopy: These methods provide insights into the electronic transitions and photophysical properties of the molecules, which are relevant for applications in materials science and as fluorescent probes. dntb.gov.ua

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic spectra (UV absorption, ionization potentials). mdpi.comscilit.com These calculations can help interpret experimental data and provide insights into the excited states of the molecules. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis: These methods offer a deeper understanding of the nature of chemical bonds and non-covalent interactions within the molecule and in molecular complexes. researchgate.net

Molecular Dynamics (MD) Simulations: Techniques like Car–Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) can be used to study the dynamics of hydrogen bonds and proton transfer phenomena, providing a more realistic picture of the molecule's behavior in different environments. dntb.gov.ua

By combining these experimental and theoretical approaches, researchers can gain a comprehensive understanding of the structure-property relationships in this class of compounds.

Elucidation of Comprehensive Molecular Mechanisms in Complex Biological Systems (In Vitro/In Silico)

The nitro group is a well-known pharmacophore and toxicophore, and its presence in this compound suggests a range of potential biological activities. nih.govresearchgate.net Future research must focus on unraveling the detailed molecular mechanisms through which this compound and its analogs interact with biological systems.

The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic distribution, polarity, and ability to participate in redox reactions. nih.govsvedbergopen.com This can lead to a variety of biological effects. For instance, nitro compounds can be bioreductively activated to produce reactive intermediates that can interact with cellular macromolecules like DNA. svedbergopen.com

A key area of investigation will be the interaction of these compounds with specific biological targets. For example, some substituted 5-nitroindole (B16589) derivatives have been shown to bind to the c-Myc G-quadruplex DNA, leading to the downregulation of the c-Myc oncogene and exhibiting anticancer activity. nih.govresearchgate.net

Understanding the role of gut microbiota in metabolizing tryptophan to indole-3-propionic acid (IPA) and the subsequent effects of IPA on host health is another critical research direction. wikipedia.orgnih.gov While IPA itself has shown neuroprotective and anti-inflammatory properties, the introduction of a nitro group could dramatically alter its biological profile. wikipedia.orgnih.govnih.govahajournals.org In vitro studies using cell cultures and in silico molecular docking simulations will be essential to identify potential protein targets and elucidate the signaling pathways involved. scilit.commdpi.comnih.govmdpi.com

Expanding the Scope of Research Applications in Chemical Biology

The unique structural and electronic features of this compound and related compounds open up possibilities for their application as tools in chemical biology.

Molecular Probes: The intrinsic fluorescence of some indole derivatives can be exploited to develop probes for sensing specific ions or biomolecules. dntb.gov.ua The nitro group, as a quenching or modulating moiety, could be used to design "turn-on" or "turn-off" fluorescent sensors.

G-Quadruplex Binders: The demonstrated ability of nitroindoles to interact with G-quadruplex DNA suggests their potential as tools to study the biology of these non-canonical DNA structures and as a basis for developing new therapeutic agents targeting oncogenes like c-Myc. nih.govresearchgate.net

Modulators of Microbiome-Host Interactions: As analogs of the gut microbiota metabolite IPA, these compounds could be used to probe the complex communication between the gut microbiome and the host, potentially leading to new strategies for modulating this interplay in health and disease. wikipedia.orgnih.gov

Addressing Challenges in Stability and Analytical Characterization for Research Purposes

For any chemical compound to be a reliable research tool, its stability and accurate characterization are paramount. Nitroaromatic compounds can be susceptible to reduction, especially in biological environments. Therefore, a thorough investigation of the stability of this compound under various experimental conditions (pH, light, presence of reducing agents) is necessary.

Developing robust analytical methods for the detection and quantification of this compound and its potential metabolites is also crucial. This will likely involve a combination of chromatographic techniques (e.g., HPLC) coupled with sensitive detection methods like mass spectrometry (MS) and UV-Vis spectroscopy. acs.org The synthesis and characterization of potential degradation products and metabolites will be essential for creating a complete analytical profile. Furthermore, the development of standardized protocols for handling and storing the compound will be necessary to ensure the reproducibility of research findings. The characterization of newly synthesized nitro-rich aryltriazoles has been successfully achieved through a combination of analytical and spectroscopic methods, providing a framework for similar studies on nitroindoles. nih.gov

Q & A

Q. How can high-throughput platforms advance SAR studies of indolepropanoic acid analogs?

  • Answer :
  • Automated Synthesis : Microfluidic reactors enable parallel synthesis of 50–100 analogs/week .
  • High-Content Screening : Image-based assays (e.g., ROS detection in HT-29 cells) quantify bioactivity across analogs.
  • Cheminformatics : Principal component analysis (PCA) clusters analogs by structural features (e.g., substituent electronegativity) to guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.